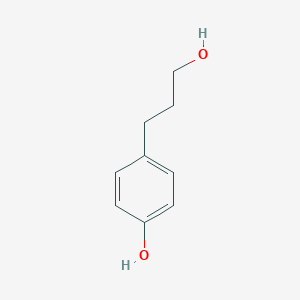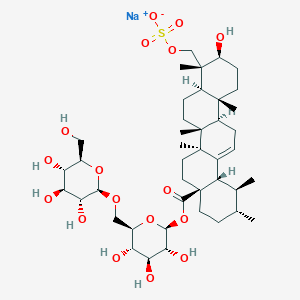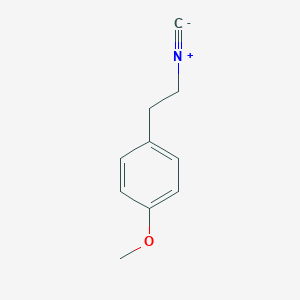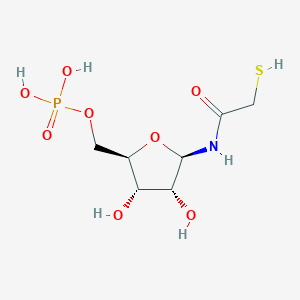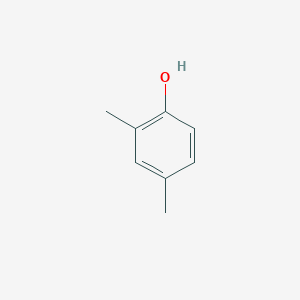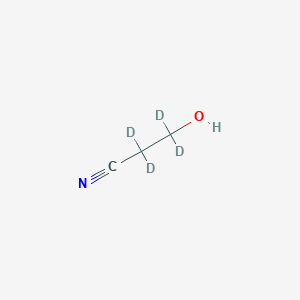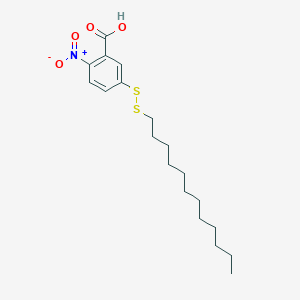
C12-Tnb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dodecyldithio)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a dodecyldithio substituent at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyldithio)-2-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the dodecyldithio group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The dodecyldithio group can be introduced via a nucleophilic substitution reaction using dodecylthiol and a suitable leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of 5-(Dodecyldithio)-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dodecyldithio)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The dodecyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Dodecyldithio)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Dodecyldithio)-2-nitrobenzoic acid depends on its application. In biological systems, it may interact with enzymes or cellular components through its nitro and dodecyldithio groups. These interactions can lead to inhibition or activation of specific biochemical pathways, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: Lacks the dodecyldithio group, making it less hydrophobic and less reactive in certain chemical reactions.
5-(Methylthio)-2-nitrobenzoic acid: Contains a shorter alkyl chain, resulting in different solubility and reactivity properties.
5-(Dodecyloxy)-2-nitrobenzoic acid: Has an ether linkage instead of a thioether, affecting its chemical stability and reactivity.
Uniqueness
5-(Dodecyldithio)-2-nitrobenzoic acid is unique due to its long dodecyldithio chain, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.
Propiedades
Número CAS |
114019-73-7 |
|---|---|
Fórmula molecular |
C19H29NO4S2 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
5-(dodecyldisulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
Clave InChI |
LNGWGYPBWOQGGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
| 114019-73-7 | |
Sinónimos |
5-dodecyldithio-2-nitrobenzoic acid C12-TNB dodecyldithio-5-(2-nitrobenzoic acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


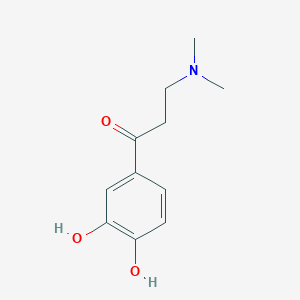
![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
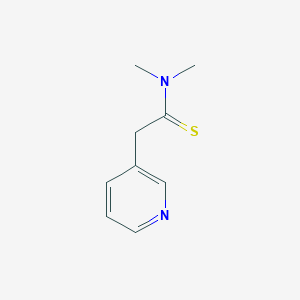
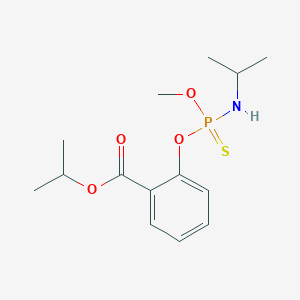
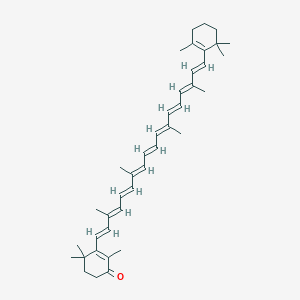
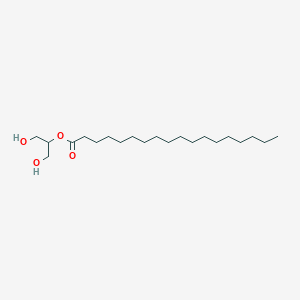
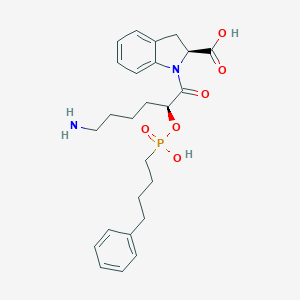
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
